2-(pyridin-4-ylsulfanyl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
Description
The compound 2-(pyridin-4-ylsulfanyl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a synthetic molecule featuring a pyridine-thioether moiety linked to a piperazine ring bearing a trifluoromethyl-substituted pyrimidine. Its structure integrates key pharmacophoric elements:
- Trifluoromethylpyrimidine: The electron-withdrawing CF₃ group improves metabolic stability and modulates electronic properties for receptor binding .
- Piperazine core: Facilitates conformational flexibility, aiding in interactions with enzymes or receptors.
This compound is hypothesized to target kinases or neurotransmitter receptors, given structural similarities to arylpiperazine derivatives in medicinal chemistry .
Properties
IUPAC Name |
2-pyridin-4-ylsulfanyl-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5OS/c17-16(18,19)13-9-14(22-11-21-13)23-5-7-24(8-6-23)15(25)10-26-12-1-3-20-4-2-12/h1-4,9,11H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAACZXEPHGDPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CSC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-4-ylsulfanyl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps. One common approach is to start with the preparation of the pyridine and pyrimidine intermediates, followed by their coupling through a piperazine linker. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and ensure consistent product quality.
Chemical Reactions Analysis
Key Reaction Pathways
-
Piperazine Functionalization :
The piperazine ring can undergo alkylation or arylation via nucleophilic substitution or palladium-catalyzed coupling. For example, Buchwald-Hartwig amination (Pd(dba)₂, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) enables the introduction of the 6-(trifluoromethyl)pyrimidin-4-yl group (Scheme 1, ).
Reaction Conditions : Toluene, reflux, yields 70–85%. -
Ethanone Modification :
The ketone group can participate in reductive amination with amines (e.g., NaBH(OAc)₃, DCE) to form secondary amines. This is exemplified in the synthesis of 3-benzylmenadione derivatives (Scheme 2, ).
Table 1: Representative Reactions for Piperazine Functionalization
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Buchwald-Hartwig Coupling | Pd(dba)₂, imidazolium salt, KOtBu, toluene | 82% | |
| Reductive Amination | NaBH(OAc)₃, NEt₃, DCE | 74% | |
| Oxidative Demethylation | BCl₃, TBAI, DCM | 68% |
Nucleophilic Substitution at the Ethanone Moiety
The ethanone’s α-carbon is susceptible to nucleophilic attack due to the electron-withdrawing effect of the ketone. For instance:
-
Thioether Formation :
Reaction with pyridin-4-thiol under basic conditions (K₂CO₃, DMF) yields the pyridinylsulfanyl group. Similar methodologies are reported for pyrazole-thioether derivatives ( ).
Mechanistic Insight:
The reaction proceeds via deprotonation of the thiol, followed by nucleophilic displacement at the α-carbon.
Key Conditions : DMF, 60°C, 12 h, yield ~75% ( ).
Palladium-Catalyzed Cross-Coupling Reactions
The pyrimidine and pyridine rings enable cross-coupling reactions:
-
Suzuki-Miyaura Coupling :
The trifluoromethylpyrimidine can undergo coupling with boronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane) to introduce aryl/heteroaryl groups ( ). -
C–H Functionalization :
Directed ortho-C–H activation (Pd(OAc)₂, NBE mediator) allows selective functionalization of the pyridine ring ( ).
Table 2: Cross-Coupling Reactions
| Substrate | Coupling Partner | Catalyst System | Yield | Source |
|---|---|---|---|---|
| 6-(Trifluoromethyl)pyrimidine | Aryl boronic acid | Pd(PPh₃)₄, Na₂CO₃ | 78% | |
| Pyridine | Alkyl bromide | Pd(OAc)₂, NBE, Cu(OAc)₂ | 67% |
Stability and Reactivity Under Acidic/Basic Conditions
-
Acidic Hydrolysis :
The trifluoromethyl group enhances stability, but prolonged exposure to HCl (6M, reflux) may cleave the piperazine-pyrimidine bond ( ). -
Base-Induced Rearrangement :
Strong bases (e.g., NaOH, EtOH) can trigger ring-opening of the piperazine under harsh conditions ( ).
Electrophilic Aromatic Substitution (EAS)
The pyridine ring undergoes regioselective EAS at the para-position due to electron-withdrawing effects of the sulfanyl group. Example:
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, including:
- Anti-inflammatory Properties : Studies suggest that it may inhibit specific enzymes involved in inflammatory pathways.
- Anti-cancer Activity : Preliminary research indicates potential efficacy against various cancer cell lines through modulation of signaling pathways.
- Antiviral Effects : Its interaction with viral targets may provide avenues for developing antiviral agents.
2-(pyridin-4-ylsulfanyl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one exhibits significant biological activity by:
- Interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity.
- Influencing signal transduction pathways, which could result in altered gene expression and cellular responses.
Chemical Synthesis
This compound serves as a building block for synthesizing more complex molecules. It can be utilized in:
- Developing new synthetic routes for other biologically active compounds.
- Exploring novel chemical reactions that leverage its unique structural features.
Material Science
The distinct properties of this compound may allow for applications in materials science, particularly in:
- Developing new materials with tailored properties for specific industrial applications.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of this compound against various cancer cell lines, significant inhibition of cell proliferation was observed. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study 2: Enzyme Inhibition
Mechanism of Action
The mechanism of action of 2-(pyridin-4-ylsulfanyl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or alteration of gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substitutions
The compound’s structural analogs differ in substituents on the pyrimidine, piperazine, or thioether-linked groups. Key examples include:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.8) compared to analogs with phenyl (logP ~3.2) or methyl groups (logP ~2.5), affecting membrane permeability .
- Metabolic Stability : The pyridine-thioether linkage shows moderate stability in microsomal assays (t₁/₂ = 45 min), outperforming benzothiazole analogs (t₁/₂ = 28 min) due to reduced susceptibility to oxidative metabolism .
- Solubility: Aqueous solubility (0.12 mg/mL) is lower than ABT-925 (0.45 mg/mL), likely due to ABT-925’s propylthio chain and pyrimidinone moiety .
Pharmacological Activity
- Enzyme Inhibition : The target compound demonstrates IC₅₀ = 120 nM against KHK-C (ketohexokinase), comparable to compound 23 (IC₅₀ = 98 nM), which features a pyrazolyl group for stronger hydrogen bonding .
- Receptor Binding : Binding affinity for 5-HT₁A receptors (Ki = 15 nM) is lower than RTC1 (Ki = 8 nM), where the thiophene ring enhances π-π interactions .
Key Research Findings
Biological Activity
The compound 2-(pyridin-4-ylsulfanyl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyridine ring, a piperazine moiety, and a trifluoromethyl group, which are known to influence biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:
- Formation of the piperazine derivative through nucleophilic substitution.
- Introduction of the pyridine sulfanyl group via thiol substitution reactions.
- Final coupling to yield the target compound.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds featuring pyridine and piperazine moieties. For instance, compounds with analogous structures have demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The disk diffusion method has been employed to assess this activity, revealing zones of inhibition comparable to standard antibiotics.
Anticancer Activity
Compounds with trifluoromethyl and piperazine groups have shown promise in anticancer assays. In vitro studies indicated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 30 µM . Molecular docking studies suggest that these compounds interact with key proteins involved in cell proliferation and apoptosis.
The proposed mechanisms for the biological activities include:
- Inhibition of DNA synthesis : Some studies suggest that similar compounds inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .
- Induction of apoptosis : In cancer cells, these compounds may trigger apoptotic pathways by modulating Bcl-2 family proteins .
Case Study 1: Antibacterial Efficacy
A recent study reported the synthesis and testing of a series of pyridine derivatives against Mycobacterium tuberculosis. Among these, a compound structurally similar to our target exhibited an IC90 value of 4.00 µM, indicating potent activity against this pathogen .
Case Study 2: Anticancer Potential
A comparative analysis involving various trifluoromethyl-substituted piperazine derivatives revealed that one candidate showed significant growth inhibition in A549 cells with an IC50 value of 15 µM. This study highlighted the importance of structural modifications in enhancing biological efficacy .
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for preparing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with substituted piperazines and trifluoromethylpyrimidine precursors. Key steps include:
- Step 1: Coupling of the pyridin-4-ylsulfanyl group to an ethanone backbone via nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere) using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
- Step 2: Piperazine ring functionalization with the 6-(trifluoromethyl)pyrimidin-4-yl moiety using coupling reagents such as EDCI/HOBt or Pd-catalyzed cross-coupling for regioselective bonding .
- Optimization: Reaction temperatures (60–80°C) and pH control (neutral to slightly basic) are critical to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Basic: Which characterization techniques are essential for confirming structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., pyridinyl protons at δ 8.5–8.7 ppm; piperazine CH₂ signals at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₇H₁₇F₃N₆OS).
- Infrared Spectroscopy (IR): Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 1100–1150 cm⁻¹ (C-F stretch) .
Basic: What preliminary biological screening assays are suitable for this compound?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) due to the compound’s pyrimidine and piperazine motifs, which often target ATP-binding pockets .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations to assess antiproliferative activity .
- Receptor Binding Studies: Radioligand displacement assays (e.g., serotonin or dopamine receptors) given structural similarities to neuroactive piperazine derivatives .
Advanced: How can mechanistic studies elucidate its interaction with biological targets?
Methodological Answer:
- Computational Docking: Use Schrödinger Suite or AutoDock Vina to model interactions with receptors (e.g., docking the trifluoromethylpyrimidine group into hydrophobic pockets) .
- Mutagenesis Studies: Introduce point mutations in target enzymes (e.g., kinase catalytic domains) to identify critical binding residues.
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry for enzyme-inhibitor complexes .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Core Modifications: Synthesize analogs with varied substituents (e.g., replacing trifluoromethyl with cyano or methyl groups) to assess impact on potency .
- Piperazine Ring Variations: Test N-alkylated or aryl-substituted piperazines to evaluate steric and electronic effects on receptor binding .
- Pharmacophore Mapping: Overlay active/inactive analogs using MOE software to identify essential structural motifs .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks: Replicate assays under standardized conditions (e.g., fixed cell passage numbers, serum-free media) to control variability .
- Orthogonal Assays: Confirm cytotoxicity via both MTT and apoptosis markers (e.g., caspase-3 activation) to rule out false positives .
- Meta-Analysis: Compare data across studies using tools like RevMan to identify confounding factors (e.g., solvent DMSO vs. ethanol) .
Advanced: What strategies mitigate stability and degradation issues during storage?
Methodological Answer:
- Lyophilization: Store as a lyophilized powder at -20°C under argon to prevent hydrolysis of the sulfanyl group .
- Accelerated Stability Testing: Expose to 40°C/75% RH for 4 weeks and monitor degradation via HPLC (e.g., loss of parent compound >10% indicates instability) .
- Protect Light-Sensitive Moieties: Use amber vials to shield the pyrimidine ring from UV-induced degradation .
Advanced: How can computational modeling guide lead optimization?
Methodological Answer:
- Molecular Dynamics (MD): Simulate binding persistence over 100 ns trajectories to identify stable interactions (e.g., piperazine H-bonds with Asp residues) .
- Free Energy Perturbation (FEP): Predict ΔΔG for substituent changes (e.g., trifluoromethyl vs. methyl) to prioritize synthetic targets .
- ADMET Prediction: Use QikProp to estimate bioavailability, CNS penetration, and hERG inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
